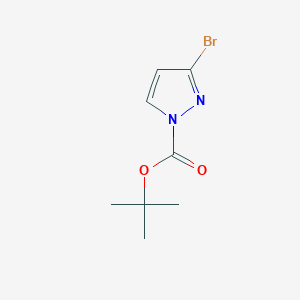
1-(4-aminofenil)piperidin-4-carboxilato de metilo
Descripción general
Descripción
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a chemical compound . It is a piperidine derivative and has a molecular weight of 234.3 .
Molecular Structure Analysis
The InChI code for “Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 1-(4-aminophenyl)piperidine-4-carboxylate” is a solid compound . Its molecular weight is 234.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Mecanismo De Acción
MAPC is believed to exert its effects through its interaction with various receptors in the brain and nervous system. Specifically, MAPC has been shown to act as a selective dopamine D1 receptor agonist, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that MAPC can have a range of biochemical and physiological effects in the body. For example, MAPC has been shown to increase levels of dopamine and other neurotransmitters in the brain, which may be responsible for its potential therapeutic effects. Additionally, MAPC has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MAPC in scientific research is its selectivity for dopamine D1 receptors, which allows for more targeted studies of this receptor subtype. However, there are also some limitations to using MAPC in lab experiments, such as its relatively low potency compared to other dopamine agonists.
Direcciones Futuras
There are several potential future directions for research on MAPC. One area of interest is the development of more potent and selective MAPC analogs for use in scientific research and drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MAPC, as well as its potential therapeutic applications in various disease states.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica del “1-(4-aminofenil)piperidin-4-carboxilato de metilo”, pero desafortunadamente, los detalles específicos sobre aplicaciones únicas no están disponibles fácilmente en los resultados de la búsqueda. Este compuesto es un derivado de la piperidina, y estos compuestos son generalmente conocidos por su amplio rango de aplicaciones en productos farmacéuticos, incluyendo como agentes anticancerígenos, antivirales, antimaláricos, antimicrobianos, antifúngicos, antihipertensivos, analgésicos, antiinflamatorios, anti-Alzheimer y antipsicóticos .
Propiedades
IUPAC Name |
methyl 1-(4-aminophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-6-8-15(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSWCGRASUTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)



![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)






![Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1461854.png)

![4-[4-(Methoxymethoxy)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B1461858.png)